molecular formula C9H7ClFNO2 B8121608 1-(2-Chloro-4-fluorophenyl)-2-nitropropene

1-(2-Chloro-4-fluorophenyl)-2-nitropropene

Cat. No.: B8121608
M. Wt: 215.61 g/mol
InChI Key: JOISMQUYUUEEAV-GQCTYLIASA-N
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Description

1-(2-Chloro-4-fluorophenyl)-2-nitropropene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a nitroprop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-nitropropene can be achieved through several methodsThe reaction conditions typically involve the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)-2-nitropropene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The chloro and fluoro substituents on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.

    Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups such as nitro makes the compound reactive towards nucleophiles.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-nitropropene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4-fluorophenyl)-2-nitropropene is unique due to the presence of the nitroprop-1-enyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-chloro-4-fluoro-1-[(E)-2-nitroprop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO2/c1-6(12(13)14)4-7-2-3-8(11)5-9(7)10/h2-5H,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOISMQUYUUEEAV-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=C(C=C1)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=C(C=C(C=C1)F)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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